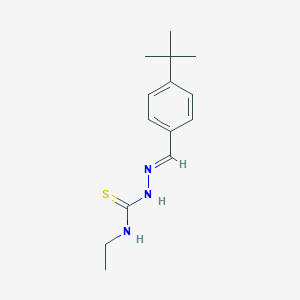![molecular formula C21H18N2O4S2 B254755 9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one involves its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. It also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, promote cell survival, and inhibit tumor growth. It has also been found to improve cognitive function and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in a variety of diseases. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
Future research on 9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one could focus on its potential use in treating other diseases, such as cardiovascular disease and diabetes. It could also investigate its potential as a neuroprotective agent, particularly in the treatment of traumatic brain injury. Additionally, further studies could explore its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one involves the reaction of 2-nitrobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiosemicarbazide. The resulting compound is then hydrogenated to produce the final product.
Scientific Research Applications
Research on 9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one has focused on its potential therapeutic applications. Studies have shown that it has anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
Product Name |
9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one |
|---|---|
Molecular Formula |
C21H18N2O4S2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
9-[5-(2-nitrophenyl)furan-2-yl]-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one |
InChI |
InChI=1S/C21H18N2O4S2/c24-21-22-20-19(29-21)17(16-10-5-6-11(9-10)18(16)28-20)15-8-7-14(27-15)12-3-1-2-4-13(12)23(25)26/h1-4,7-8,10-11,16-18H,5-6,9H2,(H,22,24) |
InChI Key |
IWQRTZGOOAOWNC-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2SC4=C(C3C5=CC=C(O5)C6=CC=CC=C6[N+](=O)[O-])SC(=O)N4 |
Canonical SMILES |
C1CC2CC1C3C2SC4=C(C3C5=CC=C(O5)C6=CC=CC=C6[N+](=O)[O-])SC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)


![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)